molecular formula C19H27N3O2S B6117820 N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide

Cat. No.: B6117820
M. Wt: 361.5 g/mol
InChI Key: IAKLPEHAFYGEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.

Scientific Research Applications

N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been used in various scientific research studies to investigate the role of opioid receptors in the brain. It has been found to be a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. This compound has also been used to study the effects of opioids on the immune system and the development of tolerance and dependence.

Mechanism of Action

N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide binds to the mu-opioid receptor with high affinity and blocks the activation of the receptor by endogenous opioid peptides such as beta-endorphin and enkephalins. By blocking the mu-opioid receptor, this compound can reverse the effects of opioids and reduce the development of tolerance and dependence.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the analgesic effects of opioids, decrease the rewarding effects of drugs of abuse, and attenuate opioid-induced respiratory depression. This compound has also been found to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide is a useful tool for studying the mu-opioid receptor and opioid pharmacology. It has high selectivity and affinity for the mu-opioid receptor, which allows for precise manipulation of the receptor. However, this compound has some limitations in lab experiments. It has a short half-life and requires frequent administration, which can be challenging in long-term studies. Additionally, this compound has some off-target effects that may complicate data interpretation.

Future Directions

There are several future directions for the use of N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide in scientific research. One area of interest is the development of novel opioid receptor ligands that can selectively target different subtypes of the receptor. This compound may also be useful in the development of new treatments for opioid addiction and overdose. Additionally, this compound can be used to study the role of the mu-opioid receptor in other physiological processes, such as stress and anxiety.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. It is a selective antagonist of the mu-opioid receptor and has been used to study the effects of opioids on the brain and immune system. This compound has advantages and limitations for lab experiments and has several future directions for research. By understanding the properties and applications of this compound, researchers can gain insights into the complex mechanisms of opioid pharmacology and develop new treatments for opioid addiction and overdose.

Synthesis Methods

N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide is synthesized through a series of chemical reactions involving piperidine, cyclopropylcarbonyl chloride, and 2-thienylcarbonyl chloride. The final product is obtained through purification and recrystallization steps. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Properties

IUPAC Name

N-cyclopropyl-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c23-18(20-15-5-6-15)14-3-1-9-22(13-14)16-7-10-21(11-8-16)19(24)17-4-2-12-25-17/h2,4,12,14-16H,1,3,5-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKLPEHAFYGEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CS3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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